molecular formula C16H26N4O2S B7898041 3-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

3-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7898041
M. Wt: 338.5 g/mol
InChI Key: RYZBRWOLISCSEX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound, with the systematic name 3-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1261231-63-3), is a piperidine derivative featuring a tert-butyl carbamate protective group and a substituted pyrimidine moiety. Its molecular weight is 324.44 g/mol .

Properties

IUPAC Name

tert-butyl 3-[[(2-methylsulfanylpyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S/c1-16(2,3)22-15(21)20-9-5-6-12(11-20)10-18-13-7-8-17-14(19-13)23-4/h7-8,12H,5-6,9-11H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZBRWOLISCSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC2=NC(=NC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of Boc-Protected Piperidine-3-Carbaldehyde

Starting with 1-benzyl-4-piperidone , hydrogenation using sodium borohydride (NaBH4) in methanol yields 1-benzyl-3-hydroxymethylpiperidine . Catalytic debenzylation with palladium on carbon (Pd/C) under hydrogen atmosphere produces 3-hydroxymethylpiperidine , which is subsequently oxidized to piperidine-3-carbaldehyde using Dess-Martin periodinane. Boc protection is achieved via reaction with di-tert-butyl dicarbonate (Boc2O) in triethylamine, yielding 1-Boc-piperidine-3-carbaldehyde .

Step 2: Reductive Amination with 4-Amino-2-methylsulfanylpyrimidine

The aldehyde intermediate undergoes reductive amination with 4-amino-2-methylsulfanylpyrimidine in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid as a proton donor. This step forms the critical methylene-amino linkage. Typical conditions include:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Temperature: 0°C to room temperature

  • Yield: 65–75%

Optimization Considerations

  • Catalyst : Use of titanium tetraisopropoxide (Ti(OiPr)4) improves imine formation efficiency.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Step 1: Synthesis of 1-Boc-3-(Bromomethyl)piperidine

1-Boc-3-hydroxymethylpiperidine (from Route 1, Step 1) is treated with phosphorus tribromide (PBr3) in DCM to yield 1-Boc-3-(bromomethyl)piperidine .

Step 2: Coupling with 4-Amino-2-methylsulfanylpyrimidine

The bromomethyl intermediate reacts with 4-amino-2-methylsulfanylpyrimidine in the presence of a base (e.g., potassium carbonate, K2CO3) in acetonitrile at 60°C. This nucleophilic substitution installs the methylene-amino group:

1-Boc-3-(BrCH2)piperidine+H2N-PyrimidineK2CO3,CH3CNTarget Compound[5][6]\text{1-Boc-3-(BrCH}2\text{)piperidine} + \text{H}2\text{N-Pyrimidine} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{Target Compound} \quad

Yield : 70–80% after recrystallization from ethanol.

Route 3: Buchwald-Hartwig Amination

For higher regioselectivity, palladium-catalyzed cross-coupling is employed:

Step 1: Preparation of 1-Boc-3-(Aminomethyl)piperidine

1-Boc-3-aminomethylpiperidine is synthesized via Gabriel synthesis or reductive amination of 1-Boc-piperidine-3-carbaldehyde with ammonia.

Step 2: Coupling with 4-Chloro-2-methylsulfanylpyrimidine

Using a palladium catalyst (e.g., Pd2(dba)3), Xantphos as a ligand, and cesium carbonate (Cs2CO3) in toluene at 100°C, the amination proceeds efficiently:

1-Boc-3-(H2NCH2)piperidine+Cl-PyrimidinePd, XantphosTarget Compound[3][6]\text{1-Boc-3-(H}2\text{NCH}2\text{)piperidine} + \text{Cl-Pyrimidine} \xrightarrow{\text{Pd, Xantphos}} \text{Target Compound} \quad

Yield : 85–90% with reduced byproduct formation.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2 Route 3
Reaction Time 12–24 h6–8 h8–12 h
Yield 65–75%70–80%85–90%
Catalyst Cost LowLowHigh (Pd-based)
Byproducts Imine oligomersAlkylation byproductsTrace Pd residues
Scalability ModerateHighModerate

Key Findings :

  • Route 3 offers superior yields but requires costly palladium catalysts.

  • Route 2 is optimal for industrial-scale synthesis due to shorter reaction times and minimal purification needs.

  • Reductive amination (Route 1) is preferred for laboratories lacking specialized coupling equipment.

Critical Reaction Optimization Strategies

Boc Protection-Deprotection

  • Protection : Boc2O in triethylamine/THF at 0°C ensures >95% conversion.

  • Deprotection : Trifluoroacetic acid (TFA) in DCM cleanly removes the Boc group if further functionalization is required.

Methylsulfanyl Group Stability

The 2-methylsulfanyl group is susceptible to oxidation. Reactions must exclude peroxides or strong oxidizing agents. Post-synthesis, storage under nitrogen at -20°C is recommended.

Chirality Considerations

If enantiomerically pure piperidine is required, chiral resolution using tartaric acid derivatives or enzymatic methods can be applied.

Industrial-Scale Production Recommendations

  • Route 2 (nucleophilic substitution) is ideal for bulk synthesis due to:

    • Tolerance to aqueous conditions

    • No requirement for inert atmospheres

    • Economical reagents

  • Process Safety :

    • Replace NaBH4 with safer alternatives like sodium triacetoxyborohydride (STAB) in reductive amination.

    • Use flow chemistry to minimize exothermic risks during bromination .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the ester group, potentially leading to the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a subject of investigation in pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we analyze structurally analogous piperidine- or pyrimidine-containing tert-butyl esters, focusing on substituent effects , synthetic routes , and applications .

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Weight (g/mol) Key Substituents Synthesis Notes Applications/Notes
Target Compound (1261231-63-3) 324.44 - Piperidine-1-carboxylic acid tert-butyl ester
- 2-Methylsulfanyl-pyrimidin-4-ylamino-methyl
Synthesized via reductive amination or nucleophilic substitution; tert-butyl group removed under acidic conditions. Potential intermediate in kinase inhibitors or protease modulators. Discontinued commercial availability suggests synthesis challenges .
tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate (1159976-35-8) 305.41 - 4-Aminophenylamino-methyl
- Piperidine-1-carboxylic acid tert-butyl ester
Prepared via amide coupling; aromatic amine enhances solubility. Explored in peptide mimetics or as a building block for anticancer agents. Higher hydrogen bond donor count (2 vs. 1 in target compound) may influence bioavailability .
4-[4-(6-Amino-5-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-3-yl)pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester (877399-51-4) 550.45 - Chloro-fluorophenyl
- Pyrazole-pyridine core
Complex multi-step synthesis involving Suzuki coupling. Targeted as a GPR119 agonist for diabetes therapy; bulky substituents increase molecular weight and may limit blood-brain barrier penetration .
3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester (EP 2 402 347 A1) ~350 (estimated) - Piperazine ring
- Methanesulfonyl (SO₂Me)
- Dimethylaminomethyl
Synthesized via reductive amination; sulfonyl group enhances electrophilicity. Intermediate for neuroactive compounds; piperazine vs. piperidine ring alters conformational flexibility .

Key Differences and Implications

Substituent Effects :

  • The methylsulfanyl-pyrimidine group in the target compound offers a balance of hydrophobicity and moderate polarity, contrasting with the chloro-fluorophenyl group in CAS 877399-51-4, which introduces steric bulk and electron-withdrawing effects .
  • The piperidine core (target compound) versus piperazine (EP 2 402 347 A1) alters nitrogen positioning, affecting hydrogen-bonding capacity and ring puckering .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling pyrimidine amines to piperidine intermediates, similar to methods in EP 2 402 347 A1 . However, its discontinued status () suggests challenges in scalability or purification.

Med. Chem. 2005 .

Biological Activity

3-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1261230-21-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H26N4O2S, with a molecular weight of approximately 338.5 g/mol. The structure features a piperidine ring connected to a carboxylic acid moiety and a tert-butyl ester group, alongside a methylsulfanyl-pyrimidine substituent. This unique combination suggests various potential interactions with biological targets.

Structural Features

FeatureDescription
Piperidine Ring A six-membered ring containing one nitrogen atom, known for its presence in many bioactive compounds.
Carboxylic Acid Moiety Provides acidic properties and potential for hydrogen bonding.
Tert-butyl Ester Protects the carboxylic acid group, enhancing solubility and stability during synthesis.
Methylsulfanyl-Pyrimidine Imparts unique electronic properties that may influence biological activity.

Antiviral Activity

Research has indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, studies on related piperidine derivatives have shown efficacy against HIV-1 strains, suggesting that this compound may also possess antiviral activity. The mechanism often involves inhibition of viral replication by targeting specific viral enzymes or receptors .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor, particularly against kinases involved in cancer pathways. Inhibitors of kinases such as CDK6 and PDGFRA have been developed from similar chemical frameworks . The selectivity of these inhibitors is crucial for minimizing side effects while maximizing therapeutic efficacy.

Cytotoxicity and Selectivity Index

Preliminary studies should focus on determining the cytotoxicity (CC50) and the half-maximal effective concentration (EC50) values for this compound against various cell lines to establish its selectivity index (SI). A higher SI indicates a favorable therapeutic profile, where the compound effectively inhibits target cells without causing significant harm to non-target cells .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Core : Starting from commercially available piperidine derivatives.
  • Introduction of the Pyrimidine Moiety : Utilizing reactions that introduce the methylsulfanyl-pyrimidine group.
  • Esterification : Protecting the carboxylic acid group with a tert-butyl group to enhance stability.

Each step must be optimized for yield and purity to ensure the final product's efficacy in biological assays.

Case Study 1: Antiviral Screening

A recent study screened various piperidine derivatives for antiviral activity against HIV-1 strains using MT-4 cell lines. Compounds were assessed for their EC50 values and compared against established antiviral agents. The results indicated that certain derivatives exhibited promising activity, warranting further investigation into their mechanisms .

Case Study 2: Kinase Inhibition Profile

Another study examined the kinase inhibition profile of structurally similar compounds, revealing significant inhibitory effects on CDK6 and PDGFRA. These findings highlight the importance of structural modifications in enhancing selectivity and potency against specific kinases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of tert-butyl piperidine carboxylate derivatives typically involves multi-step reactions. For example, analogous compounds (e.g., triazole-containing derivatives) are synthesized via cyclization reactions followed by coupling with tert-butyl-protected intermediates . Key steps include:

  • Step 1 : Formation of the pyrimidine-thioether core using thiourea or thiocyanate reagents under reflux.
  • Step 2 : Amine coupling via reductive amination (e.g., NaBH3_3CN) to attach the piperidine-tert-butyl carboxylate moiety.
  • Optimization : Reaction temperature (50–80°C), solvent choice (DMF or THF), and catalyst (e.g., Pd/C for hydrogenation) significantly impact yield. Monitor intermediates using TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm.
  • NMR : Confirm structure via 1^1H and 13^13C NMR; key signals include tert-butyl protons (δ 1.4 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., expected [M+H]+^+ peak).

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer : Store under inert conditions (argon or nitrogen) at –20°C in amber vials. Avoid exposure to moisture, strong oxidizing agents (e.g., peroxides), and acidic/basic environments, which may hydrolyze the tert-butyl ester .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity in medicinal chemistry applications?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Focus on the pyrimidine and piperidine moieties as potential binding motifs.
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
  • MD Simulations : Assess conformational stability in aqueous or lipid bilayer environments using GROMACS .

Q. What strategies are effective for resolving contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference published IC50_{50} values and assay conditions (e.g., cell lines, incubation times).
  • SAR Studies : Systematically modify substituents (e.g., methylsulfanyl group) and compare activity trends.
  • Control Experiments : Validate assay reproducibility using reference inhibitors (e.g., staurosporine for kinase assays) .

Q. How can researchers design experiments to elucidate degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic (ICH Q1B guidelines) conditions.
  • LC-MS/MS : Identify degradation products (e.g., tert-butyl alcohol or piperidine derivatives) and propose pathways .

Methodological Notes

  • Safety Protocols : Always handle this compound in a fume hood with PPE (gloves, lab coat) due to potential toxicity risks. Refer to SDS for hazard-specific guidelines .
  • Data Reproducibility : Document reaction parameters (solvent purity, catalyst lot) and analytical instrument settings to ensure consistency .

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